molecular formula C24H25N7O3 B2471493 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone CAS No. 920206-53-7

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone

Cat. No. B2471493
CAS RN: 920206-53-7
M. Wt: 459.51
InChI Key: PNWFWYCLNVKZSV-UHFFFAOYSA-N
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Description

The compound contains several structural features common in medicinal chemistry, including a triazolopyrimidine core, piperazine ring, and methoxyphenyl and ethoxyphenyl groups. Compounds with these features are often involved in a variety of biological activities .


Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the triazolopyrimidine core. The piperazine ring could introduce some conformational flexibility .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazolopyrimidine core and the ether groups attached to the phenyl rings .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present in the compound. The presence of the piperazine ring could enhance solubility, while the ether groups could influence lipophilicity .

Scientific Research Applications

Energetic Materials

Compounds with a [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine structure have been synthesized and used as energetic materials . They exhibit excellent insensitivity toward external stimuli and good detonation performance . Although the exact compound isn’t specified, it’s possible that it could have similar properties due to the presence of the triazolo[4,5-d]pyrimidine structure.

Anticancer Agents

Some 1,2,3-triazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities against various human cancer cell lines . These compounds could potentially be used as anticancer agents.

Antimicrobial Agents

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is structurally similar to the 1,2,3-triazolo[4,5-d]pyrimidine structure, has been found to have diverse pharmacological activities, including antimicrobial activity . It’s possible that the compound could have similar antimicrobial properties.

Analgesic and Anti-inflammatory Agents

Compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine structure have also been found to have analgesic and anti-inflammatory activities . The compound could potentially have similar properties.

Antioxidant Agents

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has also been found to have antioxidant activity . The compound could potentially have similar antioxidant properties.

Enzyme Inhibitors

Compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine structure have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . The compound could potentially have similar enzyme inhibitory properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been found to inhibit various kinases .

Future Directions

Future research could involve further optimization of the compound to enhance its biological activity, investigation of its mechanism of action, and evaluation of its pharmacokinetic properties .

properties

IUPAC Name

[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3/c1-3-34-20-10-6-18(7-11-20)31-23-21(27-28-31)22(25-16-26-23)29-12-14-30(15-13-29)24(32)17-4-8-19(33-2)9-5-17/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWFWYCLNVKZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone

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